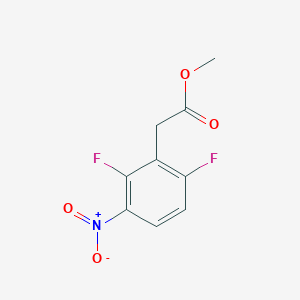

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate

説明

特性

IUPAC Name |

methyl 2-(2,6-difluoro-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-16-8(13)4-5-6(10)2-3-7(9(5)11)12(14)15/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPRWZKMLLWYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474139 | |

| Record name | Methyl (2,6-difluoro-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361336-79-0 | |

| Record name | Methyl (2,6-difluoro-3-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Strategic Sourcing and Quality Control of the Venetoclax Core Intermediate

Subject: Technical Qualification of Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate Target CAS Reference: 361336-79-0 (Note: Industry standard CAS for this structure is 1235865-75-4 ; this guide addresses the chemical entity implied by the context of Venetoclax core synthesis).

Executive Summary & Chemical Identity

In the convergent synthesis of Venetoclax (ABT-199), the "Ether Intermediate" (Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate) represents the critical scaffold that mimics the BH3 domain, enabling the final drug to bind the BCL-2 protein.[]

Sourcing this intermediate carries significant risk.[2] Unlike commodity reagents, this molecule possesses a basic azaindole nitrogen and an electrophilic ester, making it susceptible to specific degradation pathways and regio-isomeric impurities that are difficult to purge downstream. This guide provides a self-validating protocol for researchers to qualify suppliers and certify material quality.

Chemical Profile

| Attribute | Specification |

| Chemical Name | Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |

| Common Name | Venetoclax Ether Intermediate; Azaindole Ester |

| Primary CAS | 1235865-75-4 (Standard); 361336-79-0 (Referenced) |

| Molecular Formula | C15H11FN2O3 |

| Molecular Weight | 286.26 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH |

Synthetic Route & Process Chemistry

To evaluate a supplier, one must understand the genesis of the material.[2] The presence of specific impurities reveals the vendor's manufacturing route and process control capability.[2]

The Nucleophilic Aromatic Substitution (SNAr)

The dominant industrial route involves the coupling of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate .[]

Mechanism & Risk: The reaction relies on the nucleophilic attack of the azaindole phenoxide on the benzoate.[][2]

-

Desired Path: Attack at the 2-position of the benzoate (ortho to ester).[2]

-

Critical Failure Mode (Regioisomerism): Attack at the 4-position (para to ester).[2] While the 2-position is activated by the ester's electron-withdrawing effect, high temperatures or uncontrolled stoichiometry can yield the 4-substituted regioisomer . This impurity is structurally similar to the target and co-elutes in many standard HPLC methods.[2]

Visualization: Synthesis & Impurity Logic

Caption: Synthesis pathway showing the critical bifurcation between the target ether intermediate and its difficult-to-remove regioisomer.

Critical Quality Attributes (CQAs)

When requesting a Certificate of Analysis (CoA) or testing a pilot sample, the following attributes are non-negotiable.

| CQA | Acceptance Criteria | Scientific Rationale |

| HPLC Purity | > 98.5% (Area) | High purity is required to prevent "carry-forward" impurities in the subsequent sulfonamide coupling.[] |

| Regioisomer Content | < 0.15% | The 4-substituted isomer acts as a chain terminator or forms a "rogue" API analogue that is toxicologically uncharacterized.[2] |

| Residual Azaindole | < 0.5% | Unreacted 5-hydroxy-7-azaindole can compete in the next coupling step.[] |

| Fluoride Content | Report Value | High residual fluoride indicates poor washing after the SNAr reaction (HF generation).[2] |

| Palladium (Pd) | < 10 ppm | If the supplier uses a Pd-catalyzed etherification (Buchwald-type) instead of SNAr, residual metal must be controlled.[][2] |

Supplier Qualification Protocol

Do not rely on a paper CoA.[][2] Use this self-validating workflow to qualify a new batch.

Step 1: Structural Verification (NMR)[2]

-

1H NMR (DMSO-d6): Confirm the diagnostic splitting pattern of the benzoate protons. The 2-substituted product (Target) will show specific coupling constants distinct from the 4-substituted isomer.

-

Key Signal: Look for the ester methyl singlet (~3.8 ppm) and the azaindole NH (broad, >11 ppm).[2]

Step 2: Analytical Purity (HPLC Method)

Standard C18 gradients often fail to separate the regioisomers.[2] Use this optimized method:

-

Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[2]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses azaindole ionization tailing).[2]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 230 nm (Azaindole absorption max) and 280 nm.[2]

-

Pass Criteria: Main peak retention time stable; no shoulder peaks (indicative of regioisomers).

Step 3: Stress Testing (Forced Degradation)

Expose a small sample to 0.1 N NaOH for 1 hour.[2]

-

Observation: The methyl ester should hydrolyze to the acid (CAS 1235865-76-5).

-

Failure Mode: If the molecule degrades into unknown fragments before hydrolysis, the batch may contain destabilizing impurities or residual transition metals.[2]

Visualization: Qualification Workflow

Caption: Decision tree for validating incoming Venetoclax intermediate batches.

References

-

Discovery of Venetoclax (ABT-199): Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets."[] Nature Medicine 19, 202–208 (2013).[2] Link

-

Process Chemistry & Synthesis: Ku, Y.-Y., et al. "New Route Development for Large-Scale Synthesis of Venetoclax."[][2][4] Organic Process Research & Development 23(11), 2469–2479 (2019).[2] Link[2]

-

Impurity Profiling: Vaddamanu, G., et al. "Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax."[2][5] ACS Omega 8(41), 38494–38505 (2023).[2] Link[2][5]

-

Patent Grounding: AbbVie Inc.[][2][] "Process for the preparation of Bcl-2 inhibitors." U.S. Patent 9,174,982.[2] Link

Sources

- 2. Bumetanide Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 3. Quality by Design Based Chromatography Technique Development and Validation for the Medicine Venetoclax (for Chronic Leukemia), in the Context of Impurities Including Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

2-(2,6-difluoro-3-nitrophenyl)acetic acid methyl ester structure

Structural Dynamics, Synthesis Protocols, and Pharmaceutical Utility

Executive Summary

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate (CAS: 361336-79-0) is a high-value fluorinated building block, primarily utilized in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) and next-generation kinase inhibitors. Its structural core features a 2,6-difluoro substitution pattern that confers metabolic stability by blocking oxidative metabolism at the ortho-positions, while the 3-nitro group serves as a latent amine handle for downstream heterocycle formation (typically indoles or azaindoles).

This guide details the structural properties, validated synthesis pathways, and quality control parameters required for the utilization of this intermediate in drug discovery.

Structural & Physicochemical Profile

The molecule represents a "Left-Hand Side" (LHS) synthon in medicinal chemistry. The ester functionality provides orthogonal protection, allowing manipulation of the nitro group without compromising the carboxylic acid tail.

Table 1: Physicochemical Specifications

| Property | Specification | Relevance |

| IUPAC Name | Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate | Official Nomenclature |

| CAS Number | 361336-79-0 | Registry ID |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 231.15 g/mol | Mass Balance |

| LogP (Predicted) | ~1.9 - 2.1 | Lipophilicity (Rule of 5 compliant) |

| H-Bond Acceptors | 5 (F, NO2, Ester) | Binding Affinity |

| Topological Polar Surface Area | ~72 | Membrane Permeability |

Structural Logic Diagram

The following diagram illustrates the functional zones of the molecule and their synthetic utility.

Figure 1: Functional decomposition of the Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate scaffold.

Synthetic Pathways and Protocols

The synthesis of this ester typically follows two primary routes: Nitration of the Phenylacetate (Route A) or Esterification of the Nitrophenylacetic Acid (Route B). Route B is preferred in GMP environments due to better regiocontrol during the precursor stage.

Route B: Esterification Protocol (Recommended)

This protocol assumes the starting material is 2-(2,6-difluoro-3-nitrophenyl)acetic acid (CAS 361336-78-9), which allows for purification of the regioisomer before the esterification step.

Reagents & Materials:

-

Substrate: 2-(2,6-difluoro-3-nitrophenyl)acetic acid (1.0 eq)

-

Solvent: Methanol (anhydrous, 10-20 volumes)

-

Catalyst: Thionyl Chloride (

) or Sulfuric Acid ( -

Quench: Sodium Bicarbonate (

)

Step-by-Step Methodology:

-

Setup: Charge a dry 3-neck round-bottom flask with 2-(2,6-difluoro-3-nitrophenyl)acetic acid and anhydrous Methanol under

atmosphere. -

Activation: Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl, SO2).

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess Methanol.

-

Dissolve the residue in Ethyl Acetate.

-

Wash with saturated

(2x) to neutralize residual acid. -

Wash with Brine (1x), dry over anhydrous

, and filter.

-

-

Purification: Concentrate to yield the crude methyl ester. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Critical Regioselectivity Note

If synthesizing from Methyl 2,6-difluorophenylacetate via direct nitration, a mixture of 3-nitro (desired) and 4-nitro isomers is observed.

-

Mechanism: The 2,6-difluoro pattern directs incoming electrophiles to the meta positions (3 or 5) relative to the fluorine, but the alkyl group at position 1 directs ortho/para.

-

Resolution: The 3-nitro isomer is often separated via fractional crystallization or preparative HPLC.

Downstream Applications: The "Venetoclax" Connection

The primary utility of this ester is in the synthesis of indole-based pharmacophores. The nitro group is reduced to an aniline, which then cyclizes with the ester side chain (often after further functionalization) to form oxindoles or indoles.

Reaction Workflow: Nitro Reduction & Cyclization

Figure 2: Downstream transformation of the ester into bioactive scaffolds.

Key Mechanistic Insight

In the synthesis of Bcl-2 inhibitors like Venetoclax, the 2,6-difluoro motif is critical. It serves two purposes:

-

Conformational Lock: The fluorine atoms create steric repulsion with the adjacent carbonyl or sulfonamide groups in the final drug, locking the molecule into a bioactive conformation.

-

Metabolic Shielding: The C-F bond is highly resistant to Cytochrome P450 oxidation, extending the half-life of the drug.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate for pharmaceutical use, the following analytical criteria must be met.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

-

Acceptance Criteria: Purity > 98.0% (Area %).

NMR Characterization (Expected Signals)[1]

-

NMR (400 MHz,

-

3.75 (s, 3H,

-

3.90 (s, 2H,

- 7.10 (m, 1H, Ar-H, C5-H)

- 7.95 (m, 1H, Ar-H, C4-H) Shifted downfield due to Nitro group.

-

3.75 (s, 3H,

Safety and Handling

-

Nitro Compounds: While this specific ester is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).

-

Fluorine Chemistry: Waste streams containing fluorinated organics should be segregated from general organic waste for specialized incineration to prevent HF formation in standard scrubbers.

-

Skin Sensitization: Treat as a potential potent skin sensitizer. Use double nitryl gloves and work within a fume hood.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2774155 (Analogous Acid Structure). PubChem.[1][2]

-

Source:[Link]

-

-

Ku, Y.-Y., et al. (2019). "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry, 84(8), 4814–4829.

-

Source:[Link]

-

- World Intellectual Property Organization (WIPO). Patent WO2018029711A2: "Process for the preparation of venetoclax." (Details on intermediate handling).

-

NIST Chemistry WebBook. "2,6-Difluorophenylacetic acid.

-

Source:[Link]

-

Sources

- 1. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof - Patent US-11845732-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,6-difluoro-3-methylphenylacetic acid (C9H8F2O2) [pubchemlite.lcsb.uni.lu]

Technical Guide: Convergent Synthesis of Venetoclax (ABT-199)

Executive Summary

Venetoclax (ABT-199) represents a landmark in medicinal chemistry as the first FDA-approved BCL-2 selective inhibitor (BH3 mimetic).[1][2] Its structure—a complex acyl-sulfonamide core decorated with an azaindole and a sterically demanding dimethylcyclohexenyl moiety—presents significant synthetic challenges.[2]

Early discovery routes (Souers et al., Nature 2013) utilized a linear sequence plagued by low yields and difficult purifications.[1] This guide details the optimized convergent process route (Ku et al., J. Org.[1] Chem. 2019), which isolates three robust "Triad" intermediates before final assembly. This approach maximizes throughput, controls regioselectivity, and ensures high API purity.

Part 1: Retrosynthetic Analysis & Strategy

The modern process strategy disconnects Venetoclax into three stable, crystalline intermediates. This modularity allows for parallel manufacturing and minimizes the risk of carrying impurities through a linear sequence.[1]

The "Triad" of Key Intermediates[1]

-

Fragment A (The Core): Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate.[1][2][3][4][5]

-

Fragment B (The Tail): 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine.[1][2][6][7]

-

Fragment C (The Linker): 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide.[1][2]

Visualization: Retrosynthetic Map

Figure 1: Retrosynthetic disconnection of Venetoclax into three modular fragments.

Part 2: Deep Dive on Key Intermediates

Intermediate A: The Azaindole Core

Chemical Name: Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate (CAS: 1235865-75-4)[1][2][4][5]

This fragment establishes the azaindole scaffold. The primary challenge here is achieving high regioselectivity during the SNAr coupling while avoiding hydrolysis of the methyl ester.[1]

-

Critical Reaction: Nucleophilic Aromatic Substitution (SNAr).[1]

-

Protocol Insight: The reaction between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate requires a controlled base. Weak bases (e.g., K3PO4) in polar aprotic solvents (diglyme or DMSO) are preferred over strong alkoxides to prevent ester hydrolysis or competitive N-arylation.[1][2]

-

Quality Control: Monitor for the "bis-arylated" impurity where the azaindole nitrogen also reacts with the fluorobenzoate.

Intermediate B: The Piperazine "Tail"

Chemical Name: 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine (CAS: 1228780-72-0)[1][2]

This is the most structurally complex intermediate, containing the sterically crowded dimethylcyclohexenyl ring.

-

Synthesis Workflow:

-

Vilsmeier-Haack Formylation: 4,4-dimethylcyclohexanone is converted to the chloro-aldehyde.[1][2]

-

Suzuki-Miyaura Coupling: The chloro-aldehyde is coupled with 4-chlorophenylboronic acid.[1][2]

-

Reductive Amination: The resulting biaryl aldehyde is condensed with piperazine (or Boc-piperazine) using NaBH(OAc)3.[1][2]

-

-

Technical Challenge: The Suzuki coupling on the vinyl chloride can be sluggish due to steric hindrance from the gem-dimethyl group.[1][2] High-activity catalysts (e.g., Pd-dppf) are often required.[1][2]

Intermediate C: The Sulfonamide Linker

Chemical Name: 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide[1][2]

-

Synthesis: SNAr displacement of 4-fluoro-3-nitrobenzenesulfonamide with (tetrahydro-2H-pyran-4-yl)methanamine .

-

Process Note: This reaction is highly efficient. The nitro group is not reduced at this stage; it serves as an electron-withdrawing group to facilitate the final acyl-sulfonamide coupling and is typically reduced only if the route varies (though in the convergent route, the sulfonamide is coupled directly).[1][2] Correction: In the final Venetoclax structure, this position is a nitro group. Therefore, no reduction is needed. The nitro group is essential for the molecule's binding affinity.[1]

Part 3: The Convergent Assembly (The "Endgame")[1]

The assembly of these fragments relies on two high-value transformations: a C-N bond formation and a delicate saponification.[1][2][8]

Step 1: Buchwald-Hartwig Amination (Frag A + Frag B)[1][2]

This step couples the secondary amine of the Piperazine Tail (Frag B) to the aryl fluoride of the Azaindole Core (Frag A).[1]

-

Reagents: Pd2(dba)3 (Catalyst), tert-BuBrettPhos or similar biaryl phosphine ligand, NaOtBu (Base).[1][2]

-

Mechanism: The bulky ligand is crucial to facilitate oxidative addition into the electron-rich aryl fluoride (activated by the ester) and reductive elimination of the sterically hindered amine.[1]

-

Operational Hazard: The active Pd(0) species is oxygen-sensitive.[1][2] Rigorous degassing (sparging with N2 or Ar) is mandatory.[1]

Step 2: Anhydrous Hydroxide Saponification

The "Expertise" Detail: Standard aqueous hydrolysis (LiOH/H2O) of the intermediate ester often leads to sluggish kinetics or solubility issues due to the molecule's lipophilicity.[1]

-

Solution: Use anhydrous hydroxide generated in situ .[1][2][8]

-

Protocol: React Potassium tert-butoxide (KOtBu) with a stoichiometric amount of water in 2-MeTHF. This creates highly reactive "naked" hydroxide ions in an organic medium, driving the hydrolysis to completion rapidly at mild temperatures (50°C).[1]

Step 3: Acyl-Sulfonamide Formation

The final step couples the carboxylic acid (from Step 2) with the Sulfonamide Linker (Frag C).[1][2]

-

Reagents: EDAC (Carbodiimide coupling), DMAP (Catalyst), Triethylamine.[1]

-

Purification: The final API is crystallized, typically from an ethanol/DCM or acetone/water system, to remove urea byproducts.

Visualization: Process Workflow

Figure 2: Forward synthesis workflow for the convergent assembly of Venetoclax.

Part 4: Technical Data & Protocols[1][2]

Table 1: Comparative Efficiency (Discovery vs. Process)

| Metric | Discovery Route (Souers et al.) | Process Route (Ku et al.) |

| Strategy | Linear (Step-by-step) | Convergent (Fragment assembly) |

| Overall Yield | < 5% | ~46% |

| Key Bottleneck | Late-stage SNAr on Azaindole | Buchwald Coupling (Optimized) |

| Purification | Multiple Column Chromatographies | Crystallization / Salt Breaks |

| Scale | Milligram to Gram | Kilogram to Metric Ton |

Validated Protocol: Anhydrous Saponification (Step 2)

Derived from Ku et al., J. Org.[1] Chem. 2019[1][2][8][9]

-

Charge the reactor with the Core Ester intermediate (1.0 equiv) and 2-MeTHF (10 vol).

-

Add Potassium tert-butoxide (KOtBu, 6.0 equiv).

-

Add Water (4.1 equiv) slowly.[1] Note: Exothermic reaction.[1][2]

-

Heat the mixture to 50 °C and agitate for 4–6 hours.

-

Monitor by HPLC until Ester < 0.5%.

-

Quench by acidifying with dilute aqueous HCl to pH 4.

-

Isolate the carboxylic acid via phase separation and crystallization.

References

-

Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor that achieves antitumor activity while sparing platelets."[2][10] Nature, 493, 104–108. Link[1][2]

-

Ku, Y.-Y., et al. (2019).[9][11][12] "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry, 84(8), 4814–4829.[11][12] Link[1][2]

-

Ku, Y.-Y., & Wendt, M. D. (2019).[9][11][12] "Process Chemistry of Venetoclax." ACS Symposium Series, 1332, 1-25.[2] Link[1][2]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazine dihydrochloride | C19H29Cl3N2 | CID 90404543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Methyl 4-fluoro-2-(1H-pyrrolo(2,3-b)pyridin-5-yloxy)benzoate | C15H11FN2O3 | CID 66713127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 1235865-75-4: Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl… [cymitquimica.com]

- 6. 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine | 1228780-72-0 [chemicalbook.com]

- 8. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | 1235865-75-4 [chemicalbook.com]

- 11. medkoo.com [medkoo.com]

- 12. ABT-199 synthesis - chemicalbook [chemicalbook.com]

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate: A Technical Guide to Properties, Synthesis, and Application

Executive Summary

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate (CAS: 361336-79-0) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical ingredients (APIs).[1] Its unique substitution pattern—featuring two fluorine atoms, a nitro group, and an acetate side chain—makes it a versatile "molecular scaffold" for constructing benzimidazoles , quinoxalines , and poly-substituted indoles .

This guide provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its synthetic utility, reactivity profiles, and handling protocols for drug discovery applications.

Physicochemical Profile

The following data consolidates the core molecular specifications required for stoichiometric calculations and analytical verification.

| Property | Value | Notes |

| IUPAC Name | Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate | |

| CAS Number | 361336-79-0 | Verified Identifier |

| Molecular Formula | C₉H₇F₂NO₄ | |

| Molecular Weight | 231.15 g/mol | Monoisotopic Mass: ~231.03 |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water |

| Predicted LogP | ~1.8 - 2.1 | Lipophilic, suitable for membrane permeability |

| Key Functional Groups | Methyl Ester, Nitro, Aryl Fluorides | Sites for orthogonal functionalization |

Structural Analysis & Reactivity Logic

To understand the utility of this molecule, one must analyze its electronic environment. It is not merely a phenylacetate; it is an activated electrophile .

The "Activation" Mechanism

The presence of the nitro group at position 3 and the fluorine at position 2 creates a specific reactivity hotspot.

-

SNAr Susceptibility: The nitro group (strongly electron-withdrawing) activates the ortho fluorine (position 2) and para fluorine (position 6) toward Nucleophilic Aromatic Substitution (SNAr).

-

Regioselectivity: The fluorine at Position 2 is electronically distinct from Position 6 due to the steric and electronic influence of the adjacent acetate group at Position 1. This allows for regioselective displacement using amines or thiols, a critical strategy in fragment-based drug design (FBDD).

Figure 1: Reactivity logic flow. The molecule serves as a precursor for bicyclic heterocycles via sequential SNAr and reduction steps.

Synthetic Pathways[1][3]

A. Synthesis of the Core Scaffold

The most robust route to Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate involves the nitration of the parent phenylacetate. Direct nitration of 2,6-difluorophenylacetic acid derivatives is favored due to the directing effects of the fluorine atoms.

Protocol Logic:

-

Starting Material: Methyl 2,6-difluorophenylacetate.

-

Reagent: Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄).

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The 3-position is para to the C6-Fluorine and ortho to the C2-Fluorine, making it the most electronically accessible site for the nitronium ion (NO₂⁺).

B. Application: Synthesis of 4-Substituted-5-Fluoro-Benzimidazoles

This is the primary high-value application for this intermediate. By displacing the labile C2-fluorine with a primary amine, followed by nitro reduction, researchers can generate a vicinal diamine core—the precursor to benzimidazoles.

Step-by-Step Methodology

Note: This protocol assumes standard laboratory safety measures for handling nitro compounds and strong acids.

Step 1: SNAr Displacement (C2-Fluorine)

-

Dissolve 1.0 eq of Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate in dry THF or DMF.

-

Add 1.1 eq of primary amine (R-NH₂).

-

Add 1.5 eq of base (DIPEA or K₂CO₃) to scavenge HF.

-

Heat to 60°C under N₂ for 4-6 hours.

-

Checkpoint: Monitor by TLC/LC-MS. The product will be the Methyl 2-(2-amino-6-fluoro-3-nitrophenyl)acetate derivative.

-

Step 2: Nitro Reduction

-

Dissolve the SNAr product in Ethanol/Water (4:1).

-

Add 5.0 eq of Iron powder (Fe) and 0.1 eq of Ammonium Chloride (NH₄Cl).

-

Reflux at 80°C for 2 hours.

Step 3: Cyclization to Benzimidazole

-

Filter the iron residue and concentrate the filtrate.

-

React the crude diamine with Formic acid (or an aldehyde/oxidant) to close the ring.

-

Result: A 4-substituted-5-fluoro-benzimidazole with an acetate tail at position 7, ready for further coupling.

Figure 2: Synthetic workflow for converting the title compound into a benzimidazole drug scaffold.

Analytical Characterization Expectations

When validating the identity of Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate, look for these specific signals:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.70 - 3.80 ppm (s, 3H): Methyl ester singlet (-COOCH ₃).

-

δ 3.90 - 4.10 ppm (s, 2H): Benzylic methylene singlet (Ar-CH ₂-CO). Note: May appear as a doublet or broad signal if long-range coupling to F occurs.

-

Aromatic Region: Two distinct protons.

-

H4 (Proton between NO₂ and F): Typically a doublet of doublets (ddd) due to coupling with F6 and F2.

-

H5 (Proton adjacent to F6): Multiplet.

-

-

-

¹⁹F NMR:

-

Expect two distinct signals due to the asymmetry caused by the nitro group. The fluorine at C2 (ortho to NO₂) will be significantly deshielded compared to the fluorine at C6.

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 232.15 (Positive mode).

-

[M-H]⁻: 230.15 (Negative mode, often sensitive for acidic alpha-protons).

-

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

-

Nitro Compounds: Organic nitro compounds can be energetic. While this molecule is stable at room temperature, avoid excessive heat or shock during scale-up.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the methyl ester.

-

Incompatibility: Strong bases (will hydrolyze the ester or cause polymerization via the activated aromatic ring).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1473109 (Analog Reference). Retrieved from PubChem.[4] [Link]

-

BuyersGuideChem (2026). Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate CAS 361336-79-0 Properties and Suppliers. Retrieved from BuyersGuideChem.[5] [Link]5]

- Gribble, G. W. (2010).Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.

-

MySkinRecipes. Raw Material Specifications: Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate.[5][6] Retrieved from MySkinRecipes. [Link]

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. 2945-08-6|Methyl 2-(4-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 2-(4-hydroxy-3-nitrophenyl)acetate | C9H9NO5 | CID 1473109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate | 361336-79-0 [buyersguidechem.com]

- 6. Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate [myskinrecipes.com]

A Technical Guide to the Synthesis of Core Building Blocks for BCL-2 Inhibitors

Introduction: Targeting the Gatekeeper of Apoptosis

The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of the intrinsic apoptotic pathway, acting as a gatekeeper for programmed cell death.[1] In many malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[1][2] Consequently, the development of small molecule inhibitors that directly target BCL-2 has emerged as a promising therapeutic strategy.[3] These inhibitors, often referred to as BH3 mimetics, bind to a hydrophobic groove on the BCL-2 surface, mimicking the action of pro-apoptotic BH3-only proteins and thereby restoring the natural cell death process.[2]

This in-depth technical guide provides a comprehensive overview of the key chemical building blocks that form the core scaffolds of potent and selective BCL-2 inhibitors. We will delve into the synthetic strategies for constructing these essential moieties, with a particular focus on the indole, azaindole, and pyrrole cores that are prevalent in clinically significant BCL-2 inhibitors such as Venetoclax and Navitoclax. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel anticancer agents.

The Chemical Architecture of BCL-2 Inhibition: A Tale of Three Cores

The structure-activity relationships (SAR) of numerous BCL-2 inhibitors have revealed the importance of specific heterocyclic scaffolds in achieving high-affinity binding to the BH3-binding groove of the BCL-2 protein.[4] These core structures serve as a rigid framework upon which various functional groups are strategically placed to engage in key interactions with the protein. We will now explore the synthesis of three of the most prominent core structures: indoles, azaindoles, and pyrroles.

The Indole Scaffold: A Privileged Structure in BCL-2 Inhibitor Design

The indole nucleus is a recurring motif in a multitude of bioactive compounds and has been successfully incorporated into several BCL-2 inhibitors.[3][5] Its aromatic and hydrogen-bonding capabilities make it an ideal anchor for interacting with the BCL-2 protein.

A classic and versatile method for constructing the indole core is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. The choice of starting materials allows for the introduction of various substituents on the indole ring, which is crucial for fine-tuning the inhibitor's binding affinity and pharmacokinetic properties.

Experimental Protocol: Synthesis of a Substituted Indole Core

This protocol outlines a general procedure for the synthesis of a 3-substituted indole, a common building block in many BCL-2 inhibitors.

-

Step 1: Formation of the Hydrazone.

-

To a solution of a substituted phenylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product can often be isolated by filtration or after removal of the solvent under reduced pressure.

-

-

Step 2: Cyclization to the Indole.

-

The crude hydrazone is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A Lewis or Brønsted acid catalyst (e.g., zinc chloride, polyphosphoric acid) is added.

-

The reaction mixture is heated to reflux for 4-8 hours.

-

After cooling, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel.

-

The Azaindole Moiety: Enhancing Potency and Physicochemical Properties

Azaindoles, bioisosteres of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, are another critical class of building blocks for BCL-2 inhibitors.[6] The introduction of the nitrogen atom can modulate the electronic properties of the ring system, leading to improved binding affinity and desirable physicochemical properties such as increased solubility.[7]

Modern synthetic organic chemistry offers powerful tools for the construction of complex heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, have proven to be highly effective for the synthesis of functionalized azaindoles.[7][8]

Experimental Protocol: Synthesis of a 7-Azaindole Derivative via Sonogashira Coupling and Cyclization [8]

This two-step protocol provides an efficient route to 2-substituted 7-azaindoles.

-

Step 1: Sonogashira Coupling.

-

To a solution of 2-amino-3-iodopyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent like triethylamine or a mixture of THF and water, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

-

-

Step 2: C-N Cyclization.

-

Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) in a solvent such as toluene.

-

Add a base, such as potassium tert-butoxide (2.0 eq), and a catalytic amount of a phase-transfer catalyst like 18-crown-6.

-

Heat the reaction mixture at 65 °C for 2-4 hours.

-

After cooling, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

The Pyrrole Scaffold: A Versatile Core for BCL-2/BCL-xL Inhibitors

Pyrrole-based structures have also been successfully employed in the design of potent BCL-2 family inhibitors.[9] The 4,5-diphenyl-1H-pyrrole-3-carboxylic acid core, for instance, has been shown to be a key pharmacophore in a series of dual BCL-2/BCL-xL inhibitors.[9]

The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. This convergent approach allows for the facile introduction of diversity at the N1-position of the pyrrole ring.

Experimental Protocol: Synthesis of a 4,5-Diphenyl-1H-pyrrole-3-carboxylic Acid Derivative [10]

This protocol outlines the synthesis of a key pyrrole intermediate.

-

Step 1: Synthesis of the α-Amino Ketone Intermediate.

-

A mixture of benzoin (1.0 eq) and a primary aromatic amine (1.1 eq) in ethanol is refluxed for 4-6 hours.

-

The formation of the α-amino ketone intermediate can be monitored by TLC. This intermediate is often used in the next step without isolation.[10]

-

-

Step 2: Condensation and Cyclization.

-

To the solution containing the α-amino ketone, add an active methylene compound such as ethyl 2-cyano-3,3-diphenylacrylate (1.0 eq) and a base like sodium ethoxide.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford the desired 4,5-diphenyl-1H-pyrrole-3-carbonitrile.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

The pyrrole-3-carbonitrile is then hydrolyzed to the corresponding carboxylic acid by heating with a strong acid (e.g., concentrated HCl) or base (e.g., NaOH) in a suitable solvent.

-

Data Presentation: A Comparative Look at Key Building Blocks

The following table summarizes key starting materials for the synthesis of the core building blocks discussed.

| Core Scaffold | Key Starting Material 1 | Key Starting Material 2 | Synthetic Method | Reference |

| Indole | Substituted Phenylhydrazine | Ketone/Aldehyde | Fischer Indole Synthesis | [11] |

| Azaindole | 2-Amino-3-iodopyridine | Terminal Alkyne | Sonogashira Coupling/Cyclization | [8] |

| Pyrrole | Benzoin | Primary Aromatic Amine | Paal-Knorr Synthesis | [10] |

Conclusion and Future Perspectives

The synthesis of core building blocks is a critical first step in the development of novel BCL-2 inhibitors. The indole, azaindole, and pyrrole scaffolds provide versatile platforms for the design of potent and selective agents. The synthetic methodologies outlined in this guide, from classic name reactions to modern cross-coupling strategies, offer robust and adaptable routes to these essential chemical moieties. As our understanding of the structural biology of the BCL-2 family of proteins continues to evolve, the demand for innovative and efficient synthetic methods for constructing these and other novel core structures will undoubtedly grow. The continued collaboration between medicinal chemists, structural biologists, and pharmacologists will be paramount in the ongoing quest to develop next-generation BCL-2 inhibitors with improved efficacy and safety profiles for the treatment of cancer.

References

-

Uddin, M. J., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6899. [Link]

-

Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

-

Uddin, M. J., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Preprints.org. [Link]

-

Uddin, M. J., et al. (2025). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 30(19), 6899. [Link]

-

Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. [Link]

-

Bandyopadhyay, A., et al. (2011). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 9(22), 7705-7716. [Link]

-

El-Faham, A., et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. ACS Omega, 4(10), 14259-14271. [Link]

-

ResearchGate. (n.d.). Design of novel Bcl-2 inhibitors. [Link]

-

Uddin, M. J., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 28(19), 6899. [Link]

-

Design, Synthesis, and Evaluation of BCL-2 Targeting PROTACs. (2024). Chemistry – A European Journal. [Link]

-

Uthale, D. A., et al. (2016). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Advanced Research, 4(7), 1361-1366. [Link]

-

Al-Tel, T. H., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

-

Technical Disclosure Commons. (2024). Improved process for preparation of the intermediate of androgen receptor inhibitors. [Link]

-

Liu, Y., et al. (2022). Design, Synthesis and Anticancer Activity Studies of Novel Indole Derivatives as Bcl-2/Mcl-1 dual inhibitors. Research Square. [Link]

- MONDINI, Simonetta, et al. (2007).

-

Zhou, H., et al. (2012). Structure-Based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 55(13), 6149-6161. [Link]

-

Sivakumar, D., & Sivaraman, T. (2016). A Review on Structures and Functions of Bcl-2 Family Proteins from Homo sapiens. Protein and Peptide Letters, 23(10), 932-941. [Link]

-

Wang, R., et al. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & Medicinal Chemistry, 25(8), 2415-2426. [Link]

-

Burgess, K., et al. (2011). Pyrrole-based Scaffolds For Turn Mimics. Organic Letters, 13(5), 1044-1047. [Link]

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.).

-

A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013). ResearchGate. [Link]

-

Ivanov, I. G., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

-

Fesik, S. W., et al. (2006). Discovery and Structure−Activity Relationship of Antagonists of B-Cell Lymphoma 2 Family Proteins with Chemopotentiation Activity in Vitro and in Vivo. Journal of Medicinal Chemistry, 49(2), 543-556. [Link]

- CN104370905A - Synthesis of Bcl-2 inhibitor ABT-199. (n.d.).

-

Burgess, K., et al. (2011). Pyrrole-Based Scaffolds for Turn Mimics. Organic Letters, 13(5), 1044-1047. [Link]

-

Synbio Technologies. (2023). What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [Link]

-

Al-Harbi, S., et al. (2024). Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy. International Journal of Molecular Sciences, 25(8), 4181. [Link]

-

On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2021). Molecules, 26(16), 4983. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). ResearchGate. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Organic Letters, 12(22), 5182-5185. [Link]

-

Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Organic Letters, 12(22), 5182-5185. [https://www.scispace.com/paper/herath-et-al-2010-one-step-continuous-flow-synthesis-of-highly-substituted-pyrrole-3-carboxylic-acid-derivatives-via-in-situ-hydrolysis-of-tert-bu/]([Link]

Sources

- 1. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 2. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]

- 3. mdpi.com [mdpi.com]

- 4. A Review on Structures and Functions of Bcl-2 Family Proteins from Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organometallic methods for the synthesis and functionalization of azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]

- 9. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives | International Journal of Current Research [journalcra.com]

- 11. researchgate.net [researchgate.net]

Application Note: Chemoselective Reduction of the Nitro Group in Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate

Abstract: This document provides a comprehensive technical guide for the chemoselective reduction of the nitro group in Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate to yield the corresponding aniline, a critical building block in pharmaceutical and agrochemical synthesis.[1] The primary challenge lies in achieving high selectivity for the nitro group reduction while preserving the vulnerable ester functionality and the robust carbon-fluorine bonds. This note details two reliable and scalable protocols: a classic metal/acid reduction using iron in a buffered acidic medium and a catalytic transfer hydrogenation. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice are provided to ensure reproducible and high-yield syntheses for researchers and process chemists.

Introduction and Strategic Considerations

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis.[2] The target product, Methyl 2-(3-amino-2,6-difluorophenyl)acetate, is a valuable intermediate, with its structural motifs appearing in various active pharmaceutical ingredients where fluorine substitution can enhance metabolic stability and bioavailability.

The primary synthetic challenge for this substrate is chemoselectivity. The chosen reduction method must be potent enough to reduce the nitro group but mild enough to avoid:

-

Hydrolysis of the methyl ester group.

-

Hydrodefluorination of the C-F bonds, which typically requires harsh conditions but remains a consideration.

-

Side reactions with other reducible functionalities if present.

Two major strategies are commonly employed for this type of transformation: catalytic hydrogenation and chemical reduction using dissolving metals.[3] Catalytic hydrogenation often offers high efficiency and cleaner reaction profiles but can sometimes lead to dehalogenation with certain catalysts like Palladium on Carbon (Pd/C).[4] Metal-based reductions, such as those using iron, tin, or zinc in acidic media, are robust, cost-effective, and generally show excellent selectivity, making them highly suitable for this specific substrate.[3][4]

Comparative Overview of Reduction Methodologies

A careful selection of the reduction method is paramount for success. The following table summarizes the key characteristics of the two protocols detailed in this guide.

| Parameter | Method A: Iron/NH₄Cl Reduction | Method B: Pd/C Catalytic Transfer Hydrogenation |

| Principle | Electron transfer from metallic iron in a buffered acidic environment. | Hydrogen transfer from a donor molecule (HCO₂NH₄) to the substrate via a palladium catalyst. |

| Selectivity | Excellent. Preserves esters and C-F bonds.[4][5] | Very good. Risk of dehalogenation is low but possible.[6] |

| Key Reagents | Iron powder, Ammonium Chloride (NH₄Cl) | 10% Pd/C, Ammonium Formate (HCO₂NH₄) |

| Solvent System | Ethanol/Water | Methanol or Ethanol |

| Reaction Temp. | Reflux (approx. 80-90 °C) | Room Temperature to 50 °C |

| Work-up | Filtration of iron oxides, basification, and extraction. Can be cumbersome due to iron sludge.[7] | Filtration of catalyst, solvent removal. Generally simpler. |

| Safety | Flammable solvents. | Flammable solvents, pyrophoric catalyst (handle Pd/C carefully). |

| Ideal Scale | Lab to Pilot Scale. | Lab Scale. |

Experimental Protocols

Protocol A: Iron-Mediated Reduction in Buffered Acidic Medium

This method is a robust and cost-effective classic procedure that displays excellent functional group tolerance. The use of ammonium chloride provides a buffered acidic environment (pH ~4-6), which is effective for the reduction while minimizing ester hydrolysis.[5]

Workflow Diagram: Iron-Mediated Reduction

Caption: Workflow for the iron-mediated reduction of the nitroarene.

Materials and Reagents:

-

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate (1.0 eq)

-

Iron powder, 325 mesh (5.0 eq)

-

Ammonium chloride (NH₄Cl) (4.0 eq)

-

Ethanol (EtOH)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite® (Diatomaceous earth)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate.

-

Add Ethanol and Water in a 4:1 to 5:1 ratio (e.g., 20 mL EtOH, 4 mL H₂O per gram of starting material).

-

To the stirred solution, add ammonium chloride followed by the slow, portion-wise addition of iron powder.

-

Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction is often exothermic initially.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature.

-

Dilute the dark slurry with an equal volume of Ethanol or Ethyl Acetate and filter the entire mixture through a pad of Celite® to remove the iron powder and iron oxides. Wash the filter cake thoroughly with additional solvent.

-

Transfer the filtrate to a separatory funnel. If layers do not separate well, add more water and brine.

-

Carefully basify the aqueous layer by adding saturated NaHCO₃ or Na₂CO₃ solution until the pH is ~8.[8]

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude aniline can be purified by flash column chromatography on silica gel if necessary.

Protocol B: Catalytic Transfer Hydrogenation

This method uses a solid catalyst (Pd/C) and a hydrogen donor (ammonium formate), avoiding the need for high-pressure hydrogenation equipment.[9] It is often cleaner and features a simpler work-up than metal/acid reductions.

Materials and Reagents:

-

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

-

Ammonium formate (HCO₂NH₄) (4.0-5.0 eq)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate and dissolve it in Methanol (approx. 20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst to the solution under a nitrogen or argon atmosphere.

-

Add ammonium formate in a single portion.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Gentle warming to 40-50 °C may be required for some substrates to initiate or accelerate the reaction.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting residue can be partitioned between ethyl acetate and water.

-

Separate the organic layer, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the desired product.

-

Purification: Further purification can be achieved via silica gel chromatography if needed.

Troubleshooting and Safety Precautions

-

Incomplete Reaction (Method A): If the reaction stalls, ensure vigorous stirring. More iron powder or a small amount of acetic acid can be added to reactivate the surface, but this increases the risk of ester hydrolysis.[8][10]

-

Difficult Filtration (Method A): The iron oxide sludge can be difficult to filter.[7] Using a wide Büchner funnel and a thick pad of Celite is recommended. Diluting the reaction mixture significantly before filtration can also help.

-

Catalyst Inactivity (Method B): Ensure the Pd/C catalyst is of good quality. If the reaction is sluggish, the ammonium formate may be of poor quality or the catalyst may be poisoned.

-

Safety - Pd/C: Palladium on carbon is pyrophoric, especially when dry. Always handle it in a wet state and under an inert atmosphere. Do not allow the filter cake to dry in the open air.

-

Safety - Solvents: Both protocols use flammable solvents. Conduct all operations in a well-ventilated fume hood away from ignition sources.

Conclusion

Both iron-mediated reduction and catalytic transfer hydrogenation are effective methods for the chemoselective synthesis of Methyl 2-(3-amino-2,6-difluorophenyl)acetate. The choice between them depends on the available equipment, scale, and desired work-up procedure. The iron/ammonium chloride method is a highly reliable, scalable, and cost-effective option with excellent selectivity.[4][5] Catalytic transfer hydrogenation offers a milder, often cleaner alternative with a more straightforward work-up, provided care is taken with the pyrophoric catalyst. Both protocols, when executed with care, provide reliable access to this key synthetic intermediate.

References

- Vertex AI Search. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?.

- Slideshare. (n.d.). Reduction of Nitroarenes in Acidic, Neutral, and Basic Media.

- ACS Publications. (2021).

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.

- ACS Omega. (n.d.).

- PMC. (n.d.).

- Oreate AI Blog. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction.

- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).

- Reddit. (2025).

- ResearchGate. (2025).

- MySkinRecipes. (n.d.). Methyl 2-(2,6-difluoro-3-nitrophenyl)

Sources

- 1. Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate [myskinrecipes.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Venetoclax: A Detailed Guide for Researchers

A Note to Our Readers: The initial request for the synthesis of Venetoclax starting from CAS 361336-79-0 could not be fulfilled as this specific CAS number does not correspond to a readily identifiable and commercially available starting material in the context of published Venetoclax synthetic routes. To provide a valuable and actionable guide, this document outlines a well-established, convergent synthesis of Venetoclax, a potent B-cell lymphoma-2 (Bcl-2) inhibitor. This approach is widely recognized in the field and offers a robust pathway for the laboratory-scale preparation of this important therapeutic agent.

Introduction to Venetoclax and Its Synthesis

Venetoclax (Venclexta®) is a first-in-class, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein Bcl-2.[1] Its development marks a significant advancement in the treatment of certain hematological malignancies, particularly chronic lymphocytic leukemia (CLL). The chemical structure of Venetoclax is 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide.[2][3][4]

The synthesis of such a complex molecule presents numerous challenges. Early routes have been optimized to improve efficiency, yield, and scalability. Modern approaches, particularly those geared towards large-scale production, favor a convergent synthesis strategy. This involves the independent synthesis of key molecular fragments, which are then coupled in the final stages. This approach is generally more efficient and allows for easier purification of intermediates.[5]

This application note will focus on a widely adopted convergent synthesis, detailing the preparation of two key intermediates and their final coupling to yield Venetoclax.

Retrosynthetic Analysis

A common retrosynthetic disconnection of Venetoclax reveals two primary building blocks: a carboxylic acid portion and a sulfonamide portion. This strategy simplifies the overall synthesis into more manageable steps.

Caption: Retrosynthetic analysis of Venetoclax.

Synthesis of Key Intermediates

The convergent synthesis of Venetoclax relies on the efficient preparation of two key fragments.

Fragment A: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid

This complex carboxylic acid intermediate is itself constructed from several smaller, commercially available starting materials. The synthesis involves a multi-step process that includes the formation of the piperazine-containing benzoyl group and the attachment of the azaindole moiety. A key step in a highly efficient, second-generation synthesis of this fragment is a Buchwald-Hartwig amination.[5]

Fragment B: 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide

This sulfonamide intermediate provides the portion of the Venetoclax molecule that engages with a key arginine residue in the BH3-binding groove of Bcl-2. Its synthesis is a relatively straightforward process.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of the key intermediates and their final coupling to form Venetoclax.

Protocol 1: Synthesis of Sulfonamide Intermediate (Fragment B)

This protocol outlines the synthesis of 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide.

| Step | Reagents and Solvents | Procedure | Observations |

| 1 | 4-Fluoro-3-nitrobenzenesulfonamide, (Tetrahydro-2H-pyran-4-yl)methanamine, Triethylamine, Tetrahydrofuran (THF) | To a solution of 4-fluoro-3-nitrobenzenesulfonamide in THF, add (tetrahydro-2H-pyran-4-yl)methanamine and triethylamine. Stir the reaction mixture at room temperature. | The reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| 2 | Methanol | Upon completion, remove the solvent under reduced pressure. Add methanol to the residue to precipitate the product. | A solid product should form. |

| 3 | N/A | Filter the solid, wash with cold methanol, and dry under vacuum to obtain the desired sulfonamide. | The product is typically a yellow solid. |

Protocol 2: Final Amide Coupling to Synthesize Venetoclax

This protocol describes the final step in the synthesis of Venetoclax, the coupling of the carboxylic acid (Fragment A) and the sulfonamide (Fragment B).

| Step | Reagents and Solvents | Procedure | Observations |

| 1 | Fragment A, Fragment B, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) | Dissolve Fragment A and Fragment B in DCM. Add EDC and DMAP to the solution. Stir the reaction mixture at room temperature. | The reaction is typically monitored by High-Performance Liquid Chromatography (HPLC). |

| 2 | Water | Once the reaction is complete, quench with water and separate the organic layer. | |

| 3 | Brine, Sodium Sulfate | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. | |

| 4 | Dichloromethane | Concentrate the filtrate under reduced pressure. | |

| 5 | Appropriate solvent system (e.g., DCM/Methanol) | Purify the crude product by column chromatography on silica gel. | The pure product is typically a solid. |

Reaction Workflow

The overall synthetic workflow can be visualized as a convergent process, where two distinct synthetic pathways merge for the final product formation.

Caption: Convergent synthesis workflow for Venetoclax.

Conclusion

The convergent synthesis of Venetoclax presented here offers a reliable and efficient method for obtaining this complex and medically important molecule. By breaking down the synthesis into the preparation of two key intermediates, the overall process becomes more manageable and amenable to optimization. The final amide coupling reaction is a robust transformation that provides good yields of the desired product. This guide provides a solid foundation for researchers and drug development professionals working on the synthesis of Venetoclax and related compounds.

References

- WO2020049599A1 - Process for the preparation of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1- yl]methyl}piperazin-1-yl)-n-({3-nitro-4-[(tetrahydro-2h-pyran-4-ylmethyl)amino] phenyl}sulfonyl)-. (n.d.). Google Patents.

-

PROCESS FOR THE PREPARATION OF 4-(4-{[2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1- YL]METHYL}PIPERAZIN-1-YL)-N-({3-NITRO-4-[(TETRAHYDRO-2H-PYRAN-4-YLMETHYL)AMINO] PHENYL}SULFONYL)-2-(1H-PYRROLO[2,3-B]PYRIDIN-5-YLOXY)BENZAMIDE). (2020). WIPO Patentscope. Retrieved February 15, 2026, from [Link]

-

Synthesis of venetoclax derivatives 47 and 49, used as the BCL‐2... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- A process for the preparation of venetoclax and its polymorphs thereof. (n.d.). Google Patents.

-

4-(4-((2-(4-CHLOROPHENYL)-6-HYDROXY-4,4-DIMETHYL-CYCLOHEXEN-1-YL)METHYL)PIPERAZIN-1-YL)-N-(3-NITRO-4-(TETRAHYDROPYRAN-4-YLMETHYLAMINO)PHENYL)SULFONYL-2-(1H-PYRROLO(2,3-B. (n.d.). precisionFDA. Retrieved February 15, 2026, from [Link]

-

PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN. (2023). European Patent Office. Retrieved February 15, 2026, from [Link]

-

Ku, Y.-Y., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry, 84(8), 4814–4829. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2020049599A1 - Process for the preparation of 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1- yl]methyl}piperazin-1-yl)-n-({3-nitro-4-[(tetrahydro-2h-pyran-4-ylmethyl)amino] phenyl}sulfonyl)-2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) - Google Patents [patents.google.com]

- 3. 4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]m… [cymitquimica.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Nitro Esters

Executive Summary

Fluorinated nitro benzoic acid esters are high-value scaffolds in medicinal chemistry, serving as precursors for core heterocyclic structures (e.g., quinolones, benzoxazinones) and radiotracers. This guide provides a technical framework for performing Regioselective Nucleophilic Aromatic Substitution (SNAr) on these substrates.

Unlike standard aryl halides, fluorinated nitro esters possess two distinct electron-withdrawing groups (EWGs)—the nitro (

Mechanistic Foundation: The "Fluorine Effect"

To optimize SNAr on these substrates, one must understand why fluorine—typically a poor leaving group in SN2 reactions—is the superior leaving group in SNAr.

The Addition-Elimination Mechanism

The reaction proceeds via a non-concerted, two-step mechanism.[1]

-

Step 1 (Rate-Determining): Nucleophilic attack disrupts aromaticity, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

-

Step 2 (Fast): Elimination of the leaving group restores aromaticity.[2][3]

Why Fluorine?

The rate of SNAr correlates with the electronegativity of the leaving group (

Pathway Visualization

The following diagram illustrates the stabilization of the Meisenheimer complex by the nitro group.[4]

Figure 1: SNAr Addition-Elimination Pathway showing the critical role of the Meisenheimer Complex.

Strategic Guide: Regioselectivity & Chemoselectivity

When working with poly-functionalized arenes (e.g., ethyl 2,4-difluoro-5-nitrobenzoate), predicting the site of attack is critical.

Hierarchy of Activation

The directing power of the activating group is determined by its ability to stabilize the negative charge in the Meisenheimer complex.

-

Nitro (

): Strongest activator. Directs ortho and para. -

Ester (

): Moderate activator. Directs ortho and para.

Rule of Thumb: Substitution occurs preferentially at the Fluorine position ortho or para to the Nitro group. If multiple Fluorines exist, the position activated by both the Nitro and Ester groups will react first.

Comparative Reactivity Data

| Substrate Configuration | Primary Activation | Secondary Activation | Relative Reactivity | Predicted Site |

| 2-Fluoro-3-nitrobenzoate | Ortho to Nitro | Ortho to Ester | High | C-2 |

| 4-Fluoro-3-nitrobenzoate | Ortho to Nitro | Para to Ester | High | C-4 |

| 2,4-Difluoro-5-nitrobenzoate | Para to Nitro (C-2) vs Ortho to Nitro (C-4) | Ester activates C-2 (ortho) and C-4 (meta) | Very High | C-2 (Activated by p-NO₂ and o-Ester) |

| 3-Fluoro-4-nitrobenzoate | Ortho to Nitro | Meta to Ester | Moderate | C-3 |

Chemoselectivity (F vs. NO₂)

While the nitro group is an activator, it is also a potential leaving group (denitration). However, in fluorinated systems, displacement of Fluorine is favored over displacement of the Nitro group by a factor of >100:1 due to the higher electrophilicity of the C-F bond.

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Application: Synthesis of amino-benzoate scaffolds. Critical Control: Temperature control is vital to prevent bis-substitution in di-fluoro substrates.

Reagents:

-

Substrate: Fluorinated Nitro Ester (1.0 equiv)

-

Nucleophile: Amine (1.05 – 1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

-

Preparation: Dissolve the Fluorinated Nitro Ester (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is mandatory for poly-fluorinated substrates to ensure regioselectivity.

-

Addition: Add DIPEA (1.2 equiv) followed by the slow, dropwise addition of the Amine (1.05 equiv).

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

-

Reaction time is typically 1–4 hours.

-

-

Workup: Dilute with EtOAc. Wash with 0.5M HCl (to remove excess amine/DIPEA), then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Protocol B: Etherification (Alkoxides/Phenoxides)

Application: Synthesis of ether-linked scaffolds.

Critical Control: Transesterification . If the nucleophile corresponds to an alcohol (e.g., NaOMe), the ester group on the ring must match (Methyl ester) or be bulky (

Reagents:

-

Substrate: Fluorinated Nitro Ester (1.0 equiv)

-

Nucleophile: Alcohol/Phenol (1.0 equiv)

-

Base: K₂CO₃ (1.5 equiv) or NaH (1.1 equiv for unreactive alcohols)

-

Solvent: DMF or NMP (anhydrous)

Procedure:

-

Deprotonation (if using Phenol/NaH): Suspend NaH (1.1 equiv) in anhydrous DMF at 0°C. Add the phenol/alcohol dropwise. Stir for 15 min until H₂ evolution ceases.

-

Substrate Addition: Add the Fluorinated Nitro Ester (dissolved in minimal DMF) to the alkoxide solution at 0°C.

-

Reaction: Stir at RT. If the substrate is sterically hindered (e.g., ortho-substituted), heating to 50–60°C may be required.

-

Quench: Pour mixture into ice-water (precipitate often forms). Filter solid or extract with EtOAc.[5]

Workflow Decision Tree

Figure 2: Experimental decision matrix for selecting conditions based on nucleophile type and side-reaction risks.

Troubleshooting & Optimization (E-E-A-T)

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or aqueous base. | Ensure anhydrous solvents (DMF/DMSO are hygroscopic). Use molecular sieves. Avoid NaOH/KOH; use K₂CO₃ or Cs₂CO₃. |

| Regio-isomer Mix | Temperature too high. | Perform addition at -10°C or 0°C. Lower the reaction temperature and extend time. |

| Bis-substitution | Excess nucleophile. | Strictly control stoichiometry (1.05 equiv max). Add nucleophile to the substrate, not vice-versa. |

| Transesterification | Nucleophile (RO⁻) attacks Ester. | Use bulky esters ( |

| No Reaction | Poor nucleophilicity. | Switch solvent to DMSO or NMP (higher dielectric constant stabilizes the transition state). Use Cs₂CO₃ (solubility effect). |

References

-

Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

- Fluorine Effect: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

-

Regioselectivity in Nitro-Aryl Systems: Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition, 54(11), 3216-3221. Link

-

SNAr Protocols on Nitro Esters

-

Chemoselectivity Studies

Sources

- 1. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Catalytic Hydrogenation of Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate

Executive Summary

This application note details the protocol for the chemoselective catalytic hydrogenation of Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate (CAS: 886760-94-1 / Product CAS: 361336-80-3) to its corresponding aniline derivative. This transformation is a critical step in the synthesis of HIV integrase inhibitors (e.g., Raltegravir derivatives) and Bcl-2 inhibitors.

The primary challenge in this reduction is preserving the C–F bonds and the methyl ester moiety while quantitatively reducing the nitro group. While Carbon-Fluorine bonds are thermodynamically stable, activated electron-deficient rings can undergo hydrodefluorination (HDF) under forcing conditions. This guide provides a self-validating protocol using Pd/C under mild conditions, with contingency workflows for Pt/C to mitigate side reactions.

Mechanistic Insight & Reaction Pathway[1]

The reduction of the nitro group follows the Haber mechanism, proceeding through nitroso and hydroxylamine intermediates. The critical quality attribute (CQA) is the selectivity between the N–O bond cleavage and the C–F bond cleavage.

Reaction Scheme and Side Pathways[2]

The following diagram illustrates the desired pathway versus the critical hydrodefluorination (HDF) side reaction that must be avoided.

Mechanistic Note: Unlike Chloro- or Bromo-arenes, the C(sp2)–F bond is strong (~115 kcal/mol) and generally resistant to Pd-catalyzed hydrogenolysis under standard conditions (< 3 bar, < 40°C). However, the presence of the ester and the specific substitution pattern renders the ring electron-deficient, slightly lowering the activation energy for oxidative addition of Pd into the C–F bond if the catalyst loading is too high or the reaction time is prolonged [1].

Experimental Design Strategy

Catalyst Selection

-

Primary Choice: 5% or 10% Pd/C (50% water wet). The water content is crucial for safety (non-pyrophoric handling) and moderates the catalyst activity, reducing the risk of exotherms that could trigger defluorination.

-

Alternative (High Precision): 5% Pt/C (sulfided). If impurity profiles show >0.5% defluorination, switch to sulfided Platinum. Pt is far less active toward C–Halogen oxidative addition than Pd.

Solvent System

-

Methanol (MeOH): Fastest kinetics due to high H2 solubility. Risk:[1][2] Transesterification if trace methoxide is generated (unlikely under neutral conditions).

-

Ethyl Acetate (EtOAc): Recommended for scale-up. Inert toward the ester moiety and allows for easier solvent swapping during workup.